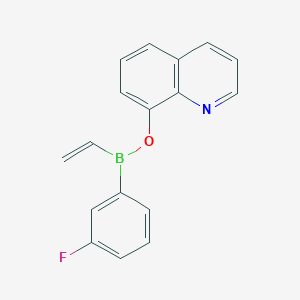
Borinic acid, ethenyl(3-fluorophenyl)-, 8-quinolinyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Borinic acid, ethenyl(3-fluorophenyl)-, 8-quinolinyl ester is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a borinic acid group, an ethenyl group, a 3-fluorophenyl group, and an 8-quinolinyl ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of borinic acid, ethenyl(3-fluorophenyl)-, 8-quinolinyl ester typically involves the reaction of borinic acid derivatives with appropriate reagents to introduce the ethenyl, 3-fluorophenyl, and 8-quinolinyl ester groups. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Borinic acid, ethenyl(3-fluorophenyl)-, 8-quinolinyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield boronic acid derivatives, while substitution reactions can produce various substituted quinolinyl esters.
Aplicaciones Científicas De Investigación
Borinic acid, ethenyl(3-fluorophenyl)-, 8-quinolinyl ester has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and catalysis.
Biology: It can be employed in the study of biological processes and as a probe for detecting specific biomolecules.
Industry: It is used in the production of advanced materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of borinic acid, ethenyl(3-fluorophenyl)-, 8-quinolinyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to borinic acid, ethenyl(3-fluorophenyl)-, 8-quinolinyl ester include other borinic acid derivatives and quinolinyl esters. Examples include:
- Borinic acid, phenyl-, 8-quinolinyl ester
- Borinic acid, methyl-, 8-quinolinyl ester
- Borinic acid, ethenyl(4-fluorophenyl)-, 8-quinolinyl ester
Uniqueness
This compound is unique due to the presence of the 3-fluorophenyl group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
871817-01-5 |
|---|---|
Fórmula molecular |
C17H13BFNO |
Peso molecular |
277.1 g/mol |
Nombre IUPAC |
ethenyl-(3-fluorophenyl)-quinolin-8-yloxyborane |
InChI |
InChI=1S/C17H13BFNO/c1-2-18(14-8-4-9-15(19)12-14)21-16-10-3-6-13-7-5-11-20-17(13)16/h2-12H,1H2 |
Clave InChI |
SFWMDIFLSZPOKW-UHFFFAOYSA-N |
SMILES canónico |
B(C=C)(C1=CC(=CC=C1)F)OC2=CC=CC3=C2N=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


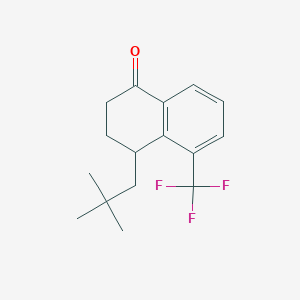

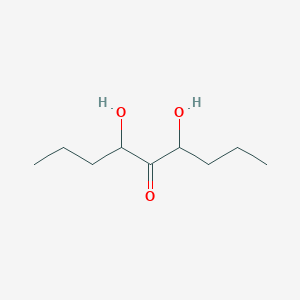
![6-[(2-nitrophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12609430.png)

![2-Butanone, 4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)](/img/structure/B12609437.png)
![Hydrazinyl[4-(hydrazinylidenemethyl)phenyl]methanol](/img/structure/B12609458.png)
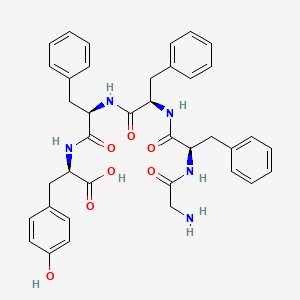
![6-[2-(1,2-Oxazol-5-yl)ethenyl]-1,2,3,4-tetrahydropyridine](/img/structure/B12609463.png)
![3-[4-[(3-fluorophenyl)methoxy]phenyl]-N,2-dimethylprop-2-enamide](/img/structure/B12609470.png)
![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-pyrazinyl-](/img/structure/B12609473.png)
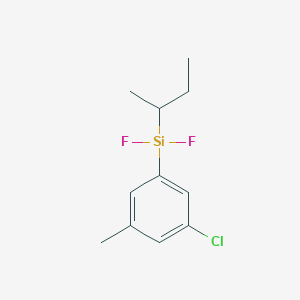
![5-Hydroxy-4-{4-[(piperazin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12609484.png)

